molecular formula C14H12N2O B2443482 Isoindolin-2-yl(pyridin-2-yl)methanone CAS No. 1787582-31-3

Isoindolin-2-yl(pyridin-2-yl)methanone

Cat. No. B2443482
CAS RN: 1787582-31-3
M. Wt: 224.263
InChI Key: YFTUPNGGOPKVAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic ketones, such as Isoindolin-2-yl(pyridin-2-yl)methanone, has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . This method is promising for the transformation of diarylmethane to aromatic ketones .


Molecular Structure Analysis

The molecular structure of Isoindolin-2-yl(pyridin-2-yl)methanone is represented by the formula C14H12N2O. The compound is part of the class of organic compounds known as isoindolones .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Isoindolin-2-yl(pyridin-2-yl)methanone involves the oxidation of Csp3-H for the synthesis of aromatic ketones . This reaction is catalyzed by transition metals and uses water as the single oxygen source in the transformation .

Mechanism of Action

The mechanism of action involves the oxidation of Csp3-H bonds in pyridin-2-yl-methanes to form pyridin-2-yl-methanones . This reaction is catalyzed by copper and involves water in the oxidation process .

properties

IUPAC Name

1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTUPNGGOPKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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